molecular formula C11H13N5O2 B4031944 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide

2-phenoxy-N-(1H-tetrazol-5-yl)butanamide

Cat. No.: B4031944
M. Wt: 247.25 g/mol
InChI Key: FERNKODRBWPYEQ-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(1H-tetrazol-5-yl)butanamide is a synthetic compound featuring a tetrazole ring linked to a butanamide backbone and a phenoxy substituent. The tetrazole moiety is a critical pharmacophore known for enhancing metabolic stability and hydrogen-bonding interactions, which are advantageous in drug design.

Properties

IUPAC Name

2-phenoxy-N-(2H-tetrazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-9(18-8-6-4-3-5-7-8)10(17)12-11-13-15-16-14-11/h3-7,9H,2H2,1H3,(H2,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERNKODRBWPYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NNN=N1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide typically involves the reaction of a phenoxy-substituted butanamide with a tetrazole derivative. One common method includes the use of a multicomponent reaction involving carbonyl compounds, malononitrile, and sodium azide in the presence of a catalyst such as nickel(II) oxide nanoparticles . This method is advantageous due to its short reaction times, high yields, and simple work-up procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and scalable catalysts can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1H-tetrazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form phenolic derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(1H-tetrazol-5-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • 2-Phenoxy-N-(1H-tetrazol-5-yl)butanamide: Phenoxy group: Aromatic substituent without halogenation. Butanamide chain: Four-carbon backbone. Tetrazole ring: 1H-tetrazol-5-yl group.
Comparative Analysis:
Compound Name Substituents Backbone Length Key Modifications
2-Phenoxy-N-(1H-tetrazol-5-yl)butanamide Phenoxy Butanamide No halogen or methyl groups
Compound 1 (Clofibric acid analog) 4-Chlorophenoxy, methyl Propanamide Chlorine and methyl substitution
Valsartan Biphenyl, pentanoyl, L-valine - Biphenyl linkage
Losartan Biphenyl, chloromethylimidazole - Imidazole methanol substituent

Key Observations :

  • Substituent Effects : The absence of chlorine or methyl groups in the target compound may reduce lipophilicity compared to Compound 1, affecting membrane permeability.
  • Tetrazole Positioning : In Valsartan and Losartan, the tetrazole ring is part of a biphenyl system critical for angiotensin II receptor binding, whereas in the target compound, it is directly linked to an aliphatic chain.

Pharmacological and Bioavailability Comparisons

a. Compound 1 (Clofibric Acid Analog)

  • Therapeutic Target : Type 2 diabetes mellitus (DMT2) and dyslipidemia.
  • Bioavailability: Studied in a rat model, demonstrating moderate absorption and systemic exposure. Structural features (chlorophenoxy, methyl, propanamide) likely enhance lipophilicity and target engagement.

b. Valsartan and Losartan

  • Therapeutic Target : Angiotensin II receptor antagonists for hypertension.
  • Bioavailability : Both exhibit high oral bioavailability in humans (Valsartan: ~23%, Losartan: ~33%). The tetrazole group enhances solubility and receptor affinity.

2-Phenoxy-N-(1H-tetrazol-5-yl)butanamide

  • Inferred Properties :
    • The tetrazole ring may improve metabolic stability, as seen in Valsartan/Losartan.
    • The lack of halogenation (vs. Compound 1) could reduce off-target interactions but may lower lipid-targeting efficacy.
    • Longer butanamide chain might slow hepatic metabolism compared to propanamide analogs.

Q & A

Q. What are the optimal synthetic routes for 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide?

The synthesis typically involves multi-step organic reactions, such as:

Amide Coupling : Reacting 2-phenoxybutanoic acid with 5-aminotetrazole using coupling agents like HATU or DCC in anhydrous DMF.

Tetrazole Formation : If starting from a nitrile precursor, cyclization with sodium azide and ammonium chloride under reflux (Huisgen reaction) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
Key validation: Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide be confirmed?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon assignments (e.g., tetrazole C-N peaks at ~150 ppm in 13C^{13}C-NMR) .
  • IR : Characteristic tetrazole N-H stretch (~3200 cm1^{-1}) and amide C=O stretch (~1650 cm1^{-1}) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) to resolve hydrogen-bonding networks involving the tetrazole ring .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the tetrazole ring. Avoid prolonged storage due to potential degradation into azide byproducts .
  • pH Sensitivity : Test stability in buffered solutions (pH 3–9) via UV-Vis spectroscopy. Degradation is often observed under strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the substituent on the phenoxy group influence biological activity?

  • Structure-Activity Relationship (SAR) : Replace the phenoxy group with fluorophenyl (e.g., 3,4-difluorophenyl) or electron-withdrawing groups to enhance binding to biological targets (e.g., enzymes or receptors).
  • Methodology : Synthesize derivatives, assay against target proteins (e.g., kinases or GPCRs), and correlate activity with Hammett σ values or computational docking scores (AutoDock Vina) .

Q. What crystallographic challenges arise during structural analysis of this compound?

  • Hydrogen Bonding : The tetrazole N-H acts as a hydrogen bond donor, often forming networks with adjacent amide carbonyls. Use high-resolution data (d-spacing < 0.8 Å) and SHELXL refinement to resolve disorder .
  • Polymorphism : Screen crystallization solvents (e.g., methanol vs. acetonitrile) to identify stable polymorphs. Compare powder XRD patterns with single-crystal data .

Q. How can computational modeling predict interactions with biological targets?

  • Docking Studies : Use Schrödinger Suite or MOE to dock the compound into active sites (e.g., angiotensin II receptors, where tetrazoles mimic carboxylate groups). Validate with MD simulations (GROMACS) to assess binding stability .
  • Pharmacophore Mapping : Identify critical features (tetrazole ring, phenoxy hydrophobic domain) using Phase or LigandScout .

Q. What mechanistic insights explain its role in enzyme inhibition?

  • Enzyme Assays : Test inhibition of metalloproteases (e.g., ACE) via colorimetric assays (e.g., hippuryl-histidyl-leucine hydrolysis).
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Mutagenesis Studies : Introduce point mutations (e.g., His/Asp residues in active sites) to identify binding residues .

Q. How can data contradictions in synthesis yields or bioactivity be resolved?

  • Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity) and validate via inter-lab collaboration.
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with bioassays .

Methodological Guidelines

  • Safety : Follow SDS protocols for tetrazole derivatives (skin/eye irritation risks; use PPE and fume hoods) .
  • Data Reporting : Include crystallographic CIF files, NMR spectra, and HPLC chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-phenoxy-N-(1H-tetrazol-5-yl)butanamide
Reactant of Route 2
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2-phenoxy-N-(1H-tetrazol-5-yl)butanamide

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